

Definitive Guide to Structural Confirmation of 2-(Quinolin-6-yl)acetonitrile

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Compound of Interest

Compound Name: 2-(Quinolin-6-yl)acetonitrile

CAS No.: 103983-94-4

Cat. No.: B013026

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Part 1: Executive Summary & Critical Correction

Compound Identity: **2-(Quinolin-6-yl)acetonitrile** Target CAS: 103983-94-4 (Correct CAS for the nitrile) User-Provided CAS Alert: The CAS provided in your request (321745-86-2) corresponds to (2-tert-butoxy-2-oxoethyl)zinc chloride, a Reformatsky-type organozinc reagent. Expert Insight: It is highly probable that your workflow involves the palladium-catalyzed cross-coupling of 6-bromoquinoline with this zinc reagent to form the ester intermediate, which is subsequently converted to the nitrile. This guide focuses on the final confirmation of the nitrile structure (**2-(Quinolin-6-yl)acetonitrile**), a critical intermediate in the synthesis of c-Met inhibitors like Capmatinib.

The Challenge: Regioisomerism

In quinoline chemistry, distinguishing the 6-isomer from the 3-, 5-, or 7-isomers is the primary analytical hurdle. Standard LC-MS confirms molecular weight but cannot distinguish these regioisomers. This guide prioritizes 2D NMR spectroscopy as the only self-validating method to confirm the substituent is unequivocally at the 6-position.

Part 2: Comparative Analysis of Analytical Methods

The following table compares the efficacy of standard analytical techniques for confirming this specific structure.

Feature	Method A: LC-MS (ESI)	Method B: 1D ¹ H NMR	Method C: 2D NMR (NOESY/HSQC)
Primary Output	Molecular Weight & Purity %	Functional Groups & Integration	Spatial Connectivity & Regiochemistry
Isomer Specificity	Low (Isomers have identical Mass)	Medium (Aromatic overlap is common)	High (Definitive proof of position)
Self-Validating?	No (Requires reference standard)	Partial (Coupling constants help)	Yes (Internal spatial check)
Throughput	High (Minutes)	Medium (10-15 mins)	Low (1-4 hours)
Role in Workflow	Routine Purity Check	Initial Structure Check	Gold Standard Confirmation



Recommendation: Use LC-MS for batch purity monitoring. Use 2D NMR (specifically NOESY) for the initial qualification of the master batch to certify the 6-position substitution.

Part 3: Detailed Confirmation Protocol

This protocol uses a "Self-Validating" logic. If the data does not meet the specific criteria in Step 3, the structure is rejected.

Synthesis Context (Source of Impurities)

- Route: 6-Bromoquinoline

Pd-catalyzed coupling

Ester

Nitrile.

- Common Impurities:
 - Regioisomers: 3-isomer (if starting material was impure).
 - Hydrolysis Byproducts: 2-(Quinolin-6-yl)acetamide (Partial hydrolysis of nitrile).
 - Starting Material: 6-Bromoquinoline.[1][2]

Experimental Workflow: 1D ¹H NMR

Solvent: DMSO-d₆ (Preferred for solubility and distinct aromatic resolution). Concentration: ~10 mg in 0.6 mL.

Expected Spectral Signature (400 MHz):

- The "Anchor" Signal: Look for a singlet at 4.20 - 4.30 ppm integrating to 2H. This is the methylene () group of the acetonitrile.
- The Pyridine Ring (Unsubstituted):
 - H2: dd, ~8.9 ppm (Deshielded by Nitrogen).
 - H4: d, ~8.4 ppm.
 - H3: dd, ~7.5 ppm.
 - Validation: If these signals are disrupted or absent, the quinoline core is compromised.

The Self-Validating Step: 2D NOESY "Triangulation"

To prove the

is at position 6, we must observe specific Nuclear Overhauser Effects (NOE).

- Setup: Run a standard NOESY sequence (mixing time 500ms).
- The Check: Locate the

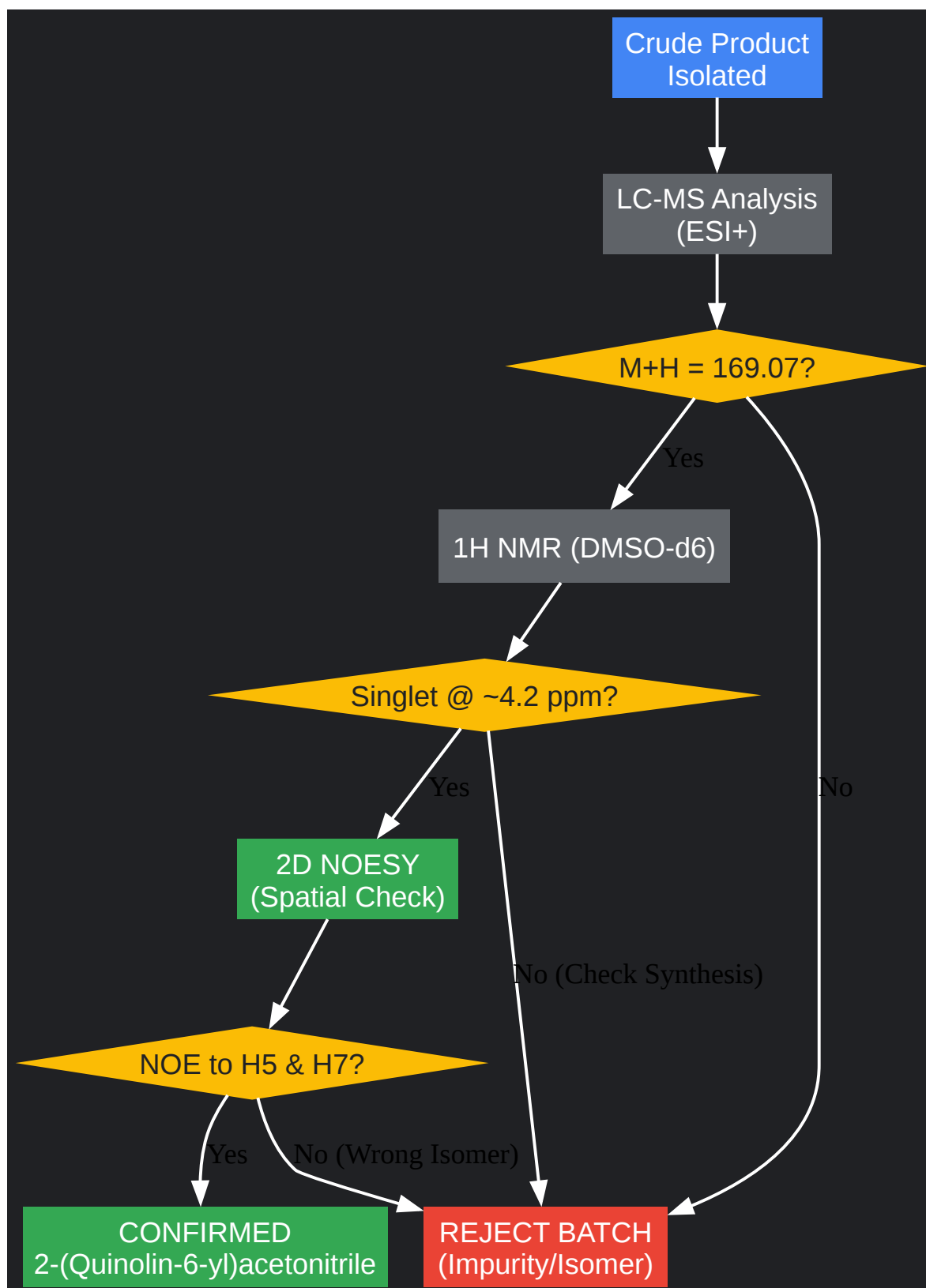
singlet at 4.2 ppm on the diagonal.
- Required Cross-Peaks (The "Triangulation"):
 - Cross-peak to H5: A doublet/singlet around 7.9-8.0 ppm. (H5 is spatially close to the 6-substituent).
 - Cross-peak to H7: A doublet of doublets around 7.6-7.7 ppm.
 - ABSENCE of Cross-peak to H4: The

should NOT show a strong correlation to the H4 proton (8.4 ppm). If it does, you likely have the 5-isomer.

Part 4: Data Visualization & Logic

Diagram 1: Analytical Decision Matrix

This flowchart illustrates the logical progression for accepting or rejecting a batch based on spectral data.

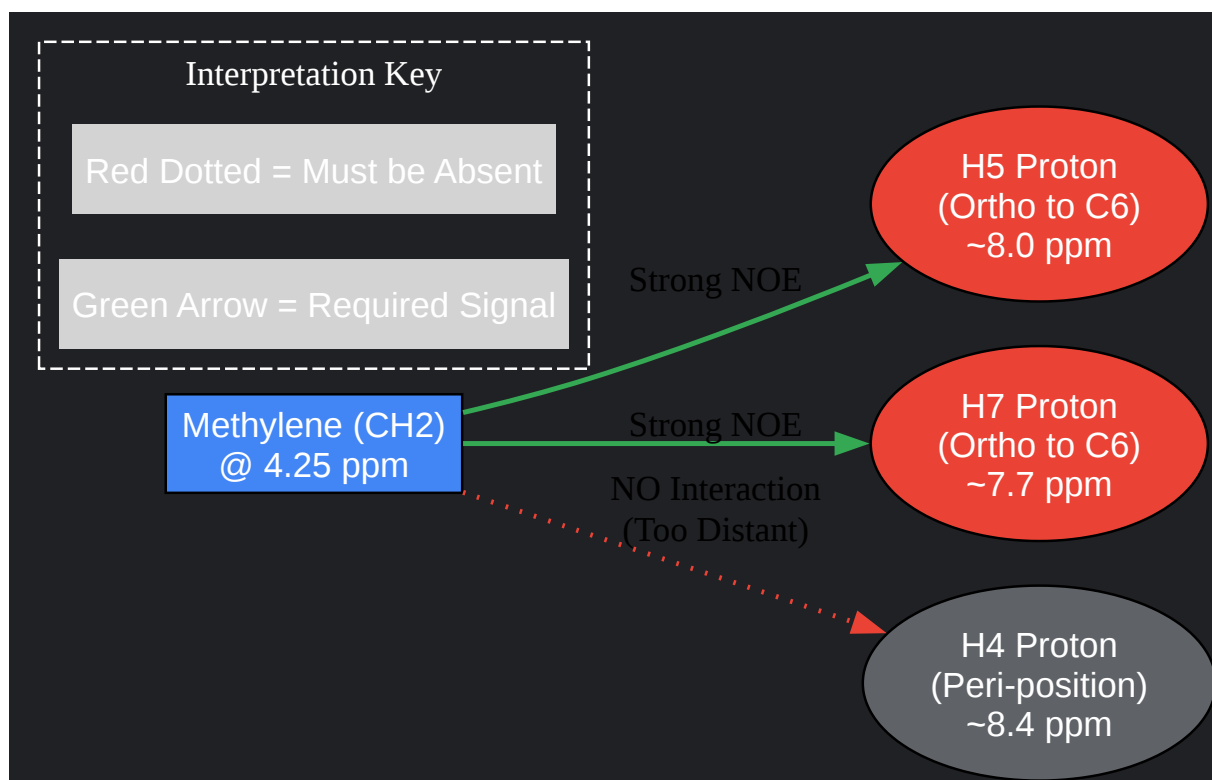


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Caption: Decision matrix for structural validation. Note that LC-MS is a gatekeeper, but 2D NMR is the confirmation step.

Diagram 2: Structural "Triangulation" (NOESY Logic)

This diagram visualizes the spatial relationships required to confirm the 6-position substitution.



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Caption: The "Triangulation" method. The CH₂ group must show NOE correlations to H₅ and H₇, but NOT to H₄ (which would indicate the 5-isomer).

Part 5: Reference Data & Specifications

Predicted NMR Shift Table (DMSO-d₆)

Based on Quinoline Core + Benzyl Nitrile Substituent Effects

Position	Proton Type	Shift (ppm)	Multiplicity	Coupling (Hz)
	Methylene	4.25	Singlet	-
H2	Aromatic (Py)	8.91	dd	4.2, 1.6
H3	Aromatic (Py)	7.55	dd	8.3, 4.2
H4	Aromatic (Py)	8.42	d	8.3
H5	Aromatic (Bz)	8.05	d (small)	~2.0 (meta)
H7	Aromatic (Bz)	7.70	dd	8.8, 2.0
H8	Aromatic (Bz)	8.08	d	8.8

References

- Compound Utility (Capmatinib)
 - Title: "The Development and Role of Capmatinib in the Treatment of MET-Dysregul
 - Source: NIH / N
 - Link:[\[Link\]](#)
- Synthesis Intermediate Data
 - Title: "2-(Quinolin-6-yl)
 - Source: BLD Pharm / PubChem
 - Link:[\[Link\]](#)(Note: General Quinoline-acetonitrile entry for structural comparison)
- Zinc Reagent (User CAS Correction)
 - Title: "(2-tert-butoxy-2-oxoethyl)zinc chloride (CAS 321745-86-2)"[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
 - Source: Sigma-Aldrich / Merck

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